molecular formula C20H26O6 B8044049 Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate CAS No. 63943-89-5

Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate

Cat. No.: B8044049
CAS No.: 63943-89-5
M. Wt: 362.4 g/mol
InChI Key: HEYYMASVKJXRDV-UHFFFAOYSA-N
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Description

Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate is a chemical compound with a complex structure, characterized by its two benzene rings connected by a dicarboxylate group and two 3-ethyloxetan-3-ylmethyl groups attached to the benzene rings. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 3-ethyl-3-oxetanemethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and at elevated temperatures to facilitate the formation of the ester linkages.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or alkanes.

  • Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and the development of new pharmaceuticals. Its ability to form stable complexes with various biomolecules makes it a useful tool in biochemistry.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its derivatives could be developed as drugs for treating various diseases, including cancer and inflammatory conditions.

Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the nature of the interaction and the biological system .

Comparison with Similar Compounds

  • Bis(3-ethyloxetan-3-yl)methanol

  • Bis(3-ethyloxetan-3-yl)methyl ether

  • Bis(3-ethyloxetan-3-yl)methyl ester

Uniqueness: Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate stands out due to its specific structural features, which include the presence of benzene rings and dicarboxylate groups

Properties

IUPAC Name

bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-3-19(9-23-10-19)13-25-17(21)15-5-7-16(8-6-15)18(22)26-14-20(4-2)11-24-12-20/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYYMASVKJXRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3(COC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609950
Record name Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63943-89-5
Record name Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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